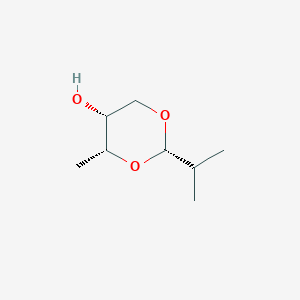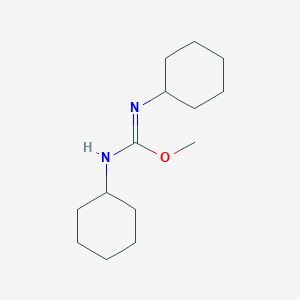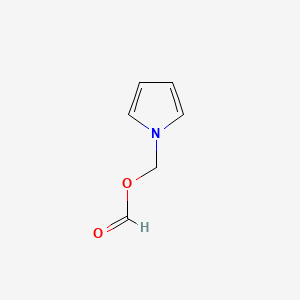
Pyrrol-1-ylmethyl formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrol-1-ylmethyl formate is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic aromatic compounds containing one nitrogen atom Pyrroles are known for their diverse biological activities and are found in many natural products and synthetic molecules
Métodos De Preparación
The synthesis of pyrroles, including pyrrol-1-ylmethyl formate, can be achieved through several methods. One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron(III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Industrial production methods often utilize these synthetic routes due to their efficiency and high yields.
Análisis De Reacciones Químicas
Pyrrol-1-ylmethyl formate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the formylation of pyrroles can be achieved under Vilsmeier-Haack conditions using trifluoroacetic acid as a catalyst . Common reagents used in these reactions include thionyl chloride, trifluoroacetic acid, and various amines. The major products formed from these reactions depend on the specific conditions and reagents used but often include substituted pyrroles and N-acylpyrroles .
Aplicaciones Científicas De Investigación
Pyrrol-1-ylmethyl formate has several scientific research applications. In medicinal chemistry, pyrrole derivatives are known for their wide range of biological activities, including anticancer, antibacterial, antifungal, and antiprotozoal properties . Pyrrole-based compounds are also used in the development of new drugs and therapeutic agents. In organic synthesis, pyrroles serve as valuable building blocks for the construction of more complex molecules . Additionally, pyrrole derivatives are used in the development of materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of pyrrol-1-ylmethyl formate involves its interaction with specific molecular targets and pathways. Pyrrole derivatives often exert their effects by binding to enzymes or receptors, thereby modulating their activity . For example, some pyrrole-based compounds inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects . The specific molecular targets and pathways involved depend on the structure of the pyrrole derivative and its intended application.
Comparación Con Compuestos Similares
Pyrrol-1-ylmethyl formate can be compared with other similar compounds, such as pyrrol-1-ylmethyl pyridine and pyrrol-1-ylmethyl benzoimidazole . These compounds share the pyrrole ring structure but differ in their substituents and overall molecular structure. The uniqueness of this compound lies in its specific formate group, which imparts distinct chemical properties and reactivity. Similar compounds include pyrrol-1-ylmethyl pyridine, pyrrol-1-ylmethyl benzoimidazole, and other pyrrole derivatives with various substituents .
Propiedades
Fórmula molecular |
C6H7NO2 |
|---|---|
Peso molecular |
125.13 g/mol |
Nombre IUPAC |
pyrrol-1-ylmethyl formate |
InChI |
InChI=1S/C6H7NO2/c8-6-9-5-7-3-1-2-4-7/h1-4,6H,5H2 |
Clave InChI |
LMIAFQBTOIKLRX-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=C1)COC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


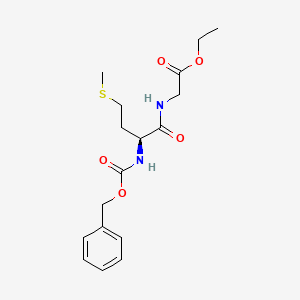

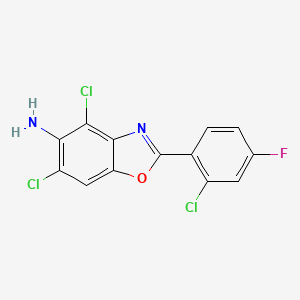
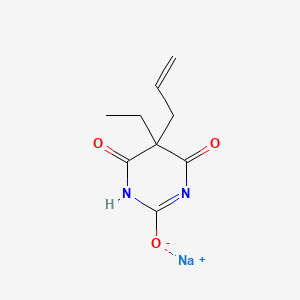

![2-Isopropyl-[1,3]oxathiepane](/img/structure/B13806657.png)
![(2S)-2-[(3-amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B13806665.png)
![2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone](/img/structure/B13806666.png)
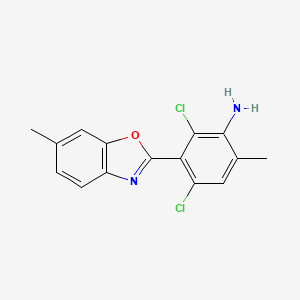
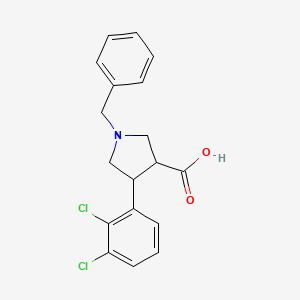
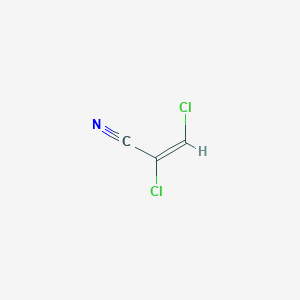
![4-[(2,5-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806699.png)
